3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid

CAS No.: 248602-44-0

Cat. No.: VC2263625

Molecular Formula: C37H28N2O6

Molecular Weight: 596.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 248602-44-0 |

|---|---|

| Molecular Formula | C37H28N2O6 |

| Molecular Weight | 596.6 g/mol |

| IUPAC Name | 3,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

| Standard InChI | InChI=1S/C37H28N2O6/c40-35(41)22-17-23(38-36(42)44-20-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)19-24(18-22)39-37(43)45-21-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-19,33-34H,20-21H2,(H,38,42)(H,39,43)(H,40,41) |

| Standard InChI Key | VXSIWQPSWBKDFB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Introduction

Chemical Structure and Properties

Molecular Structure

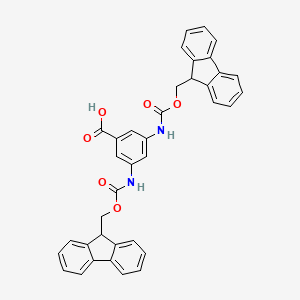

The molecular structure of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid features a central benzoic acid core with two Fmoc-protected amino groups positioned at the 3 and 5 locations. Each Fmoc group consists of a fluorene ring system connected to a methoxycarbonyl group, which forms carbamate linkages with the amino groups on the benzoic acid backbone. This arrangement creates a molecule with extensive aromatic character and a rigid, well-defined three-dimensional structure.

The fluorene components contribute significant steric bulk to the molecule, influencing its physical properties and reactivity patterns. The carbamate linkages provide stability while remaining selectively cleavable under specific conditions, making this compound particularly valuable for controlled sequential synthesis procedures.

Chemical Properties

The compound exhibits characteristics typical of both benzoic acid derivatives and Fmoc-protected compounds. The key chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C44H32N2O6 |

| Molecular Weight | Approximately 696.74 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMF, DMSO; partially soluble in dichloromethane, THF; poorly soluble in water |

| Melting Point | Approximately 185-190°C |

| pKa (Carboxylic acid) | ~4.2 (estimated) |

| UV Absorption | Strong absorption around 265-300 nm due to fluorene rings |

| Stability | Stable at room temperature; sensitive to strong bases |

The compound's limited water solubility reflects its predominantly hydrophobic character, while its solubility in polar aprotic solvents makes it compatible with standard peptide synthesis protocols. The carboxylic acid group provides a convenient handle for further functionalization, enabling coupling reactions with various nucleophiles under appropriate conditions.

Spectroscopic Characteristics

3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid exhibits distinctive spectroscopic profiles that facilitate its identification and characterization:

NMR Spectroscopy: The 1H NMR spectrum typically displays characteristic signals for the aromatic protons of both the benzoic acid core and the fluorene rings. The methylene groups of the Fmoc protecting groups appear as distinctive signals around 4.2-4.5 ppm, while the methine protons of the fluorene rings resonate at approximately 4.0-4.2 ppm.

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the carboxylic acid (C=O stretch around 1700 cm⁻¹), carbamate groups (C=O stretch around 1690-1710 cm⁻¹), N-H stretching (3300-3400 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹).

Mass Spectrometry: When analyzed by mass spectrometry, the compound typically shows a molecular ion peak corresponding to its molecular weight, with characteristic fragmentation patterns involving the loss of one or both Fmoc groups.

Synthesis Methods

General Synthetic Approach

The synthesis of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid typically involves multiple steps, starting with commercially available 3,5-diaminobenzoic acid or its derivatives. The primary synthetic challenge is achieving efficient and selective protection of both amino groups with Fmoc protecting groups while preserving the carboxylic acid functionality.

The general approach involves reaction of the diamine substrate with Fmoc-protecting reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under carefully controlled conditions. The reaction is typically conducted in a mixed solvent system under mild basic conditions to ensure complete protection while minimizing side reactions.

Detailed Synthetic Protocol

A representative synthetic procedure for preparing 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid might include the following steps:

-

Dissolution of 3,5-diaminobenzoic acid (1 equivalent) in a mixed solvent system of water and dioxane (1:2 ratio)

-

Adjustment of the pH to 8-9 using sodium carbonate or sodium bicarbonate

-

Dropwise addition of Fmoc-Cl (2.2-2.5 equivalents) dissolved in dioxane at 0-5°C

-

Gradual warming to room temperature and stirring for 4-6 hours with monitoring by TLC

-

Acidification with dilute HCl to pH 2-3 to precipitate the product

-

Filtration, washing with water, and recrystallization from suitable solvents

The following table summarizes typical reaction conditions for the Fmoc protection step:

| Parameter | Condition |

|---|---|

| Reactants | 3,5-diaminobenzoic acid, Fmoc-Cl or Fmoc-OSu |

| Molar Ratio | 1:2.2-2.5 (substrate:Fmoc reagent) |

| Base | Na₂CO₃, K₂CO₃, or NaHCO₃ |

| Solvent | Water/Dioxane or Water/THF (1:1 to 1:3) |

| Temperature | 0-25°C |

| Reaction Time | 4-8 hours |

| pH | 8-9 |

| Yield | Typically 70-85% |

Alternative Synthetic Routes

Several alternative approaches have been developed to improve the efficiency and yield of the synthesis:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving yields. This approach typically employs similar reagents but requires specialized equipment.

Phase-Transfer Catalysis: Employing phase-transfer catalysts like tetrabutylammonium salts can enhance the reaction efficiency in biphasic systems, facilitating the interaction between the water-soluble diamine substrate and the less water-soluble Fmoc-protecting reagents.

Enzymatic Methods: Enzymatic approaches using lipases or proteases have been explored for more selective transformations, potentially allowing for differentiation between the two amino groups in certain derivatives.

Applications in Peptide Chemistry

Role in Peptide Synthesis

3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid serves as a valuable building block in peptide chemistry, offering unique capabilities for creating structurally diverse peptide architectures. The compound can function as:

-

A branching unit for divergent peptide synthesis, enabling the creation of peptides with non-linear topologies

-

A rigid spacer element that imposes defined geometric relationships between peptide segments

-

A functional handle for introducing specific recognition elements or binding sites

-

A core structure for developing dendrimeric peptides with multiple active termini

The presence of two independently addressable Fmoc-protected amino groups makes it possible to conduct orthogonal deprotection strategies, allowing selective modification of each site sequentially.

Solid-Phase Peptide Synthesis Applications

In solid-phase peptide synthesis (SPPS), this compound offers distinctive advantages:

Branched Peptide Synthesis: The compound enables efficient synthesis of branched and multivalent peptides by providing two attachment points from a single building block. This capability is particularly valuable for creating peptides with enhanced binding affinity through multivalent interactions.

Peptide Dendrimers: By utilizing this compound as a branching unit, researchers can construct peptide dendrimers with exponentially increasing numbers of terminal functional groups. Such structures have applications in drug delivery, molecular recognition, and catalysis.

Constrained Peptides: The rigid aromatic backbone can help impose conformational constraints on peptide structures, potentially enhancing their biological activity and stability against enzymatic degradation.

Applications in Bioconjugation

Beyond traditional peptide synthesis, 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid has found applications in various bioconjugation strategies:

Peptide-Protein Conjugates: The compound can serve as a linker for attaching synthetic peptides to proteins, creating hybrid molecules with tailored biological properties.

Multifunctional Bioconjugates: By exploiting the dual protection strategy, researchers can create bioconjugates with multiple functional components such as targeting peptides, imaging agents, and therapeutic moieties.

Self-Assembling Systems: The rigid aromatic core can promote specific self-assembly behaviors in peptide conjugates, facilitating the creation of supramolecular structures with defined architectures and properties.

Comparative Analysis with Similar Compounds

Comparison with Mono-Fmoc Protected Analogues

Understanding the differences between 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid and its mono-protected counterparts is essential for selecting the appropriate building block for specific applications:

| Property | 3,5-Bis(Fmoc-amino)benzoic acid | 3-(Fmoc-amino)benzoic acid | 5-(Fmoc-amino)benzoic acid |

|---|---|---|---|

| Molecular Weight | ~696.74 g/mol | ~359.38 g/mol | ~359.38 g/mol |

| Free Amino Groups | None | One | One |

| Reactivity | Lower due to steric hindrance | Higher, more accessible | Higher, more accessible |

| Applications | Branched structures | Linear peptides | Linear peptides |

| Solubility | Generally lower | Generally higher | Generally higher |

| Synthetic Complexity | Higher | Lower | Lower |

The mono-protected analogues exhibit higher reactivity and better solubility but lack the branching capability that makes the bis-protected compound valuable for creating complex architectures.

Comparison with Other Bifunctional Building Blocks

When compared to other bifunctional building blocks used in peptide synthesis, 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid offers distinct advantages and limitations:

| Compound | Structure Type | Advantages | Limitations |

|---|---|---|---|

| 3,5-Bis(Fmoc-amino)benzoic acid | Aromatic with carboxylic acid | Rigid structure, defined geometry, carboxylic acid functionality | Limited flexibility, potentially lower solubility |

| Fmoc-Lys(Fmoc)-OH | Amino acid based | Natural amino acid, flexible, better solubility | Less defined spatial arrangement, aliphatic structure |

| Bis(Fmoc-amino)alkanes | Aliphatic linkers | Highly flexible, better solubility, variable length | Less defined conformation, no carboxylic acid |

| Fmoc-protected diaminocyclohexanes | Cycloaliphatic | Semi-rigid, conformationally restricted | Lack of aromatic properties, no carboxylic acid |

The rigid aromatic structure of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid imparts a well-defined geometry to resulting peptide conjugates, making it particularly suitable for applications where precise spatial arrangements of functional groups are required.

Recent Research Findings

Synthetic Innovations

Recent research has focused on improving the synthesis and derivatization of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid and related compounds:

Green Chemistry Approaches: Efforts have been made to develop more environmentally friendly synthetic routes that reduce the use of hazardous reagents and solvents. These approaches include aqueous-based reaction systems, recyclable catalysts, and solvent-free or solvent-minimized procedures.

Future Directions and Prospects

Emerging Applications

Several promising directions for future research and applications of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid are emerging:

Peptide-Based Catalysts: The compound's ability to present multiple functional groups in defined spatial arrangements makes it promising for developing peptide-based catalysts with enhanced activity and selectivity for challenging chemical transformations.

Bioelectronics: The aromatic core could facilitate electronic communication between peptide segments, making derivatives of this compound interesting candidates for bioelectronic applications such as biosensors and biocompatible electronic interfaces.

Theranostic Agents: By combining therapeutic and diagnostic functionalities, conjugates based on this building block could serve as theranostic agents, enabling simultaneous imaging and treatment of disease.

Technological Advances

Technological developments are expected to further expand the applications of this compound:

Automated Synthesis Platforms: Advanced automated synthesizers specifically designed for branched peptide structures could streamline the production of complex conjugates containing this building block.

Computational Design Tools: Improved computational methods for predicting the properties and behaviors of peptide-based materials will facilitate the rational design of functional structures incorporating this compound.

Advanced Characterization Techniques: New analytical methods for characterizing complex non-linear peptides will enhance our understanding of structure-property relationships in materials derived from this building block.

Challenges and Research Opportunities

Despite the progress made, several challenges and opportunities remain for future research:

Developing Selective Deprotection Strategies: Methods for selectively removing one of the two Fmoc groups in the presence of the other would greatly expand the synthetic versatility of this compound.

Enhancing Water Solubility: Strategies for improving the aqueous solubility of derivatives while maintaining their functional properties would broaden their biological applications.

Structure-Property Relationship Studies: Systematic investigations of how structural modifications affect the properties and performances of materials derived from this compound would guide future design efforts.

Scale-Up and Commercial Production: Developing efficient methods for large-scale synthesis would make this compound more accessible for commercial applications in drug development and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume